molecular formula C21H25N3O4S B2728581 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 2097914-77-5

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2728581
CAS No.: 2097914-77-5
M. Wt: 415.51
InChI Key: QBIKNGGFBRNYIE-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

One significant application of compounds similar to N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is in the field of cancer research. For instance, analogs of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA), which bear resemblance to the compound , have been found to possess therapeutic indexes significantly higher than thio-TEPA and TEPA. These compounds, through modifications such as the introduction of methyl groups or replacement of the nitroxyl moiety, have demonstrated varying degrees of activity against cancer cells (Sosnovsky, Rao, & Li, 1986).

Synthesis and Characterization for Metal Complexes

Another application is in the synthesis and characterization of new ligands and their metal complexes. For example, a study described the creation of a Schiff base containing sulfur, nitrogen, and oxygen atoms, similar in structure to the target compound. This was achieved by condensing ethanebis(thioamide) with 2-hydroxybenzaldehyde and reacting the product with various metal salts. The resultant compounds were thoroughly characterized using techniques like UV-visible spectroscopy and IR spectroscopy, highlighting their potential in various applications (Shamkhy, Al-Karkhi, & Al-Mulla, 2013).

Neuroprotective Properties

Compounds structurally related to this compound have also been studied for their neuroprotective properties. For example, (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, a compound with a similar structure, was identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This compound showed promise as a neuroprotective agent due to its ability to protect neurons from glutamate toxicity, with minimal undesired side effects (Chenard et al., 1995).

Antibacterial and Antioxidant Activity

Additionally, the chemical modification of biodegradable polymers like poly(3-hydroxybutyrate) (PHB), which is structurally similar to the compound , was studied for biomedical applications. The modified PHB polymers exhibited significant antibacterial and antioxidant activities, as well as a potent anticancer effect against in vivo Ehrlich ascetic carcinoma in mice (Abdelwahab et al., 2019).

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-21(28,12-15-8-10-29-13-15)14-22-19(26)20(27)23-16-5-4-6-17(11-16)24-9-3-2-7-18(24)25/h4-6,8,10-11,13,28H,2-3,7,9,12,14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIKNGGFBRNYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.